molecular formula C21H19N3O2S B11482334 N-benzyl-3-cyano-4,6-dimethyl-N-phenylpyridine-2-sulfonamide

N-benzyl-3-cyano-4,6-dimethyl-N-phenylpyridine-2-sulfonamide

Cat. No.: B11482334
M. Wt: 377.5 g/mol
InChI Key: CEXHEVSMSUOJAS-UHFFFAOYSA-N
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Description

N-benzyl-3-cyano-4,6-dimethyl-N-phenylpyridine-2-sulfonamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group, a cyano group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-cyano-4,6-dimethyl-N-phenylpyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride with benzylamine and aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-cyano-4,6-dimethyl-N-phenylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-cyano-4,6-dimethyl-N-phenylpyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-3-cyano-4,6-dimethyl-N-phenylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-cyano-4,6-dimethylpyridine-2-sulfonamide: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    N-phenyl-3-cyano-4,6-dimethylpyridine-2-sulfonamide: Lacks the benzyl group, affecting its solubility and biological activity.

    3-cyano-4,6-dimethylpyridine-2-sulfonamide: Lacks both benzyl and phenyl groups, leading to significant differences in its chemical behavior and applications.

Uniqueness

N-benzyl-3-cyano-4,6-dimethyl-N-phenylpyridine-2-sulfonamide is unique due to the presence of both benzyl and phenyl groups, which enhance its lipophilicity and potential interactions with biological targets. This combination of functional groups also provides versatility in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-benzyl-3-cyano-4,6-dimethyl-N-phenylpyridine-2-sulfonamide

InChI

InChI=1S/C21H19N3O2S/c1-16-13-17(2)23-21(20(16)14-22)27(25,26)24(19-11-7-4-8-12-19)15-18-9-5-3-6-10-18/h3-13H,15H2,1-2H3

InChI Key

CEXHEVSMSUOJAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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